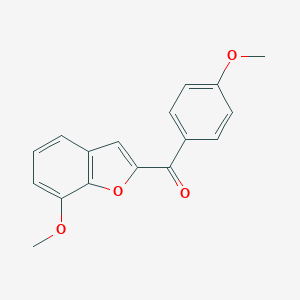

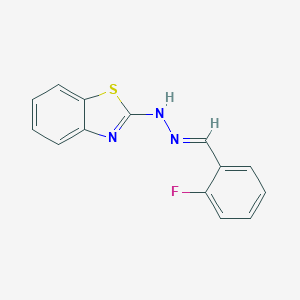

![molecular formula C13H14ClN3O B512810 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 93669-24-0](/img/structure/B512810.png)

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Overview

Description

“4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide” is a chemical compound with the linear formula C13H14ClN3O. It has a molecular weight of 263.72276 . This compound is part of a class of molecules known as imidazoles, which are five-membered heterocyclic compounds containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are the core of many natural products like histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical and biological properties . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with biological targets.

Biochemical Pathways

Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the absorption and distribution of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in the body.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Properties

IUPAC Name |

4-chloro-N-(3-imidazol-1-ylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c14-12-4-2-11(3-5-12)13(18)16-6-1-8-17-9-7-15-10-17/h2-5,7,9-10H,1,6,8H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNSSOOHHSMODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240312 | |

| Record name | 4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665359 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93669-24-0 | |

| Record name | 4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93669-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione](/img/structure/B512743.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512750.png)

![1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512752.png)

![3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide](/img/structure/B512758.png)

![2'-Amino-4,4'-dimethoxy[1,1'-biphenyl]-2-ylamine](/img/structure/B512774.png)

![2-[(4-Chlorophenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B512784.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B512785.png)